2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole
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Overview
Description
2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isobutylthio group, and a tosyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Isobutylthio Group: The isobutylthio group can be introduced through a thiolation reaction using an isobutylthiol reagent.
Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring or the tosyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives, desulfonated products.
Substitution: Amino-substituted derivatives, thio-substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the isobutylthio group can form covalent bonds with thiol groups in enzymes. The tosyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A compound with a similar fluorophenyl group but different functional groups, used in the synthesis of various pharmaceuticals.
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride: A compound with a fluorophenyl group and bipyridinium structure, known for its chromic behaviors and fluorescence properties.
Uniqueness
2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole is unique due to the combination of its fluorophenyl, isobutylthio, and tosyl groups attached to the oxazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S2/c1-13(2)12-26-20-19(27(23,24)17-10-4-14(3)5-11-17)22-18(25-20)15-6-8-16(21)9-7-15/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJGAZHWZGZKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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